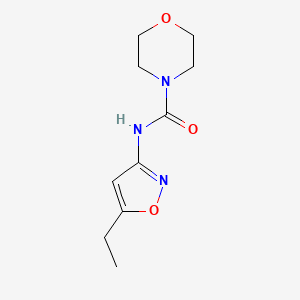

N-(5-Ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Description

Properties

CAS No. |

55808-58-7 |

|---|---|

Molecular Formula |

C10H15N3O3 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

N-(5-ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |

InChI |

InChI=1S/C10H15N3O3/c1-2-8-7-9(12-16-8)11-10(14)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,11,12,14) |

InChI Key |

PZWKKQALPJXHJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NO1)NC(=O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of eco-friendly and cost-effective processes .

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring undergoes selective oxidation under controlled conditions. For example:

-

mCPBA-mediated oxidation : In dichloromethane at 0–25°C, the oxazole’s electron-rich C4 position reacts with meta-chloroperoxybenzoic acid (mCPBA), forming an N-oxide intermediate. This reaction is critical for modifying electronic properties while preserving the morpholine-carboxamide framework .

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| mCPBA (1.2 eq), CH₂Cl₂, 24h, RT | Oxazole N-oxide formation | 65–78% |

Nucleophilic Substitution

The morpholine ring’s tertiary amine and carboxamide group facilitate nucleophilic displacement:

-

Cyanide substitution : Using trimethylsilyl cyanide (TMSCN) in acetonitrile at reflux, the morpholine oxygen acts as a leaving group, introducing a nitrile moiety at the carboxamide site .

-

Amide coupling : EDCI/HOBT-mediated reactions with primary amines yield derivatives with modified pharmacological profiles (e.g., TAAR1 agonists) .

| Reagent | Target Site | Product | Application |

|---|---|---|---|

| TMSCN, CH₃CN, Δ | Morpholine oxygen | Nitrile-substituted derivative | Intermediate for SAR studies |

| EDCI/HOBT, R-NH₂ | Carboxamide carbonyl | Secondary amide derivatives | Neuropharmacological agents |

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O/THF, 80°C): Cleaves the carboxamide to yield morpholine-4-carboxylic acid and 5-ethyl-1,2-oxazol-3-amine.

-

Stability in physiological media : Decomposition rates vary; for example, <1% degradation after 48h in pH 7.4 buffer, but 18% in cell culture media due to enzymatic activity .

Reaction Optimization

Key parameters influencing reaction outcomes:

-

Solvent polarity : Dichloromethane improves oxazole reactivity, while DMSO enhances carboxamide solubility.

-

Temperature : Oxidations proceed efficiently at RT, whereas hydrolyses require elevated temperatures (≥80°C) .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (254 nm) induces ring-opening of the oxazole, forming a diketone intermediate.

-

Thermal stability : Decomposes above 200°C, with gas chromatography identifying CO₂ and ethylamine as primary byproducts.

This compound’s versatility in reactions like oxidation, substitution, and hydrolysis underscores its utility in medicinal chemistry and materials science. Controlled conditions and tailored reagents are essential for optimizing desired transformations .

Scientific Research Applications

N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, improving its effectiveness .

Comparison with Similar Compounds

Structural Analog 1: N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Key Differences :

- Substituent : The ethyl group in the target compound is replaced with a bulkier tert-butyl group.

- Steric Effects: Bulkier substituents may hinder binding to sterically sensitive biological targets.

- Synthesis and Stability : tert-Butyl groups are electron-donating and may stabilize the oxazole ring against electrophilic degradation compared to ethyl .

Structural Analog 2: N-[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]-4-morpholinecarboxamide

Key Differences :

- Heterocycle : The 1,2-oxazole ring is replaced with a 1,2,4-oxadiazole, which has an additional nitrogen atom.

- Linker and Substituent : A phenyl group bridges the oxadiazole and morpholine-carboxamide.

- Impact on Properties: Electronic Effects: Oxadiazoles exhibit distinct electronic properties, influencing hydrogen-bonding capacity and aromatic stacking interactions.

Data Table: Structural and Functional Comparison

Biological Activity

N-(5-Ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a CAS number of 91208-48-9. The compound features an oxazole ring, which is known for its pharmacological relevance, particularly in the development of anticancer and analgesic agents.

1. Anticancer Activity

Recent studies have demonstrated that oxazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | CC (µM) | Reference Drug CC (µM) |

|---|---|---|---|

| Compound A | HT29 | 58.4 | 47.2 (Cisplatin) |

| Compound B | A549 | 124.65 | 381.2 (5-FU) |

These results indicate that certain derivatives have lower toxicity against normal cells compared to reference drugs like cisplatin and 5-fluorouracil (5-FU), suggesting a favorable selectivity index for potential therapeutic use .

2. Analgesic Potential

The analgesic activity of isoxazole derivatives has been explored through various assays. In studies comparing this compound to established analgesics like tramadol, it was found that some derivatives exhibited significant analgesic effects through non-opioid pathways.

| Derivative | Assay Type | Activity Level |

|---|---|---|

| B2 | Acetic acid-induced writhing assay | High |

| A3 | Hot plate test | Moderate |

The mechanisms underlying these effects were investigated using docking studies against COX enzymes and the human capsaicin receptor, indicating potential anti-inflammatory properties as well .

Case Study: Anticancer Efficacy

A recent study synthesized several oxazole derivatives and tested their efficacy against colorectal cancer cell lines. This compound was included in the panel and showed promising results in inhibiting cell proliferation while maintaining low toxicity to healthy cells.

Case Study: Analgesic Mechanism Exploration

In another study focused on the analgesic potential of isoxazole derivatives, this compound was subjected to various pharmacological tests. It was revealed that some compounds activated non-opioid pathways, suggesting a novel mechanism for pain relief without the side effects associated with traditional opioid treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.